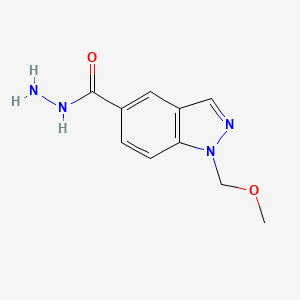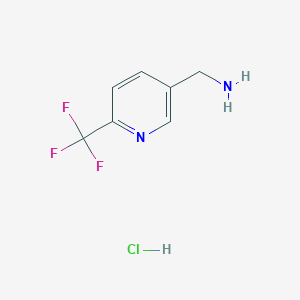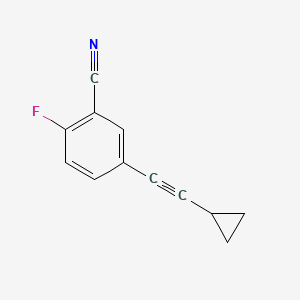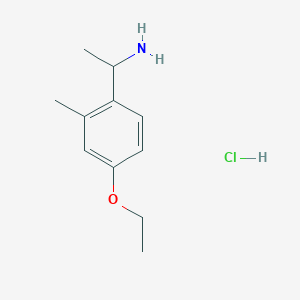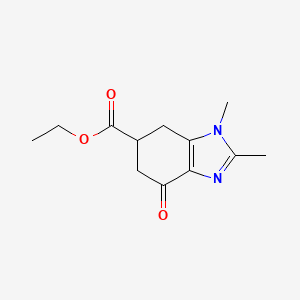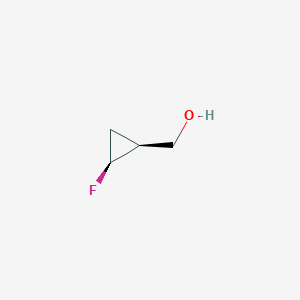
((1S,2S)-2-fluorocyclopropyl)methanol
描述
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .科学研究应用
Conformational Studies and Internal Hydrogen Bonding
- (1-Fluorocyclopropyl)methanol exhibits unique conformational properties due to internal hydrogen bonding between the fluorine atom and the hydrogen atom of the hydroxyl group. This rotamer is more stable than other forms of the molecule, as evidenced by microwave spectroscopy and quantum chemical calculations (Møllendal et al., 2004).
Reactivity in Solvolysis Conditions
- Research on the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol under solvolysis conditions reveals insights into the reactivity of cyclopropane derivatives. This study helps to understand how electron-donor substituents on the aromatic ring affect the reaction in the presence of electrophilic and nucleophilic agents (Aksenov & Terent'eva, 1978).
Synthesis of Enantiopure Monofluorinated Phenylcyclopropanes
- The synthesis of enantiopure monofluorinated phenylcyclopropanes involves using lipase-catalyzed acylation and transesterification. This research contributes to the field of asymmetric synthesis and the production of stereoisomers with potential application in pharmaceuticals and other fine chemicals (Rosen & Haufe, 2002).
Impact on Lipid Dynamics in Biological and Synthetic Membranes
- Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. This study using small-angle neutron scattering suggests methanol's role in lipid transfer and flip-flop kinetics, which has implications for cell survival and protein reconstitution in biophysical studies (Nguyen et al., 2019).
Engineering of Microorganisms for Methanol Utilization
- Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the potential of methanol as a feedstock for bioproduction of chemicals. This study highlights the genetic modifications and metabolic engineering strategies to improve methanol utilization in industrial microorganisms (Tuyishime et al., 2018).
Exploration of Methanol-Based Industrial Biotechnology
- Methanol is increasingly being recognized as a building block in industrial biotechnology. Recent advancements in the genetic engineering of methylotrophic bacteria, and their application in producing fine and bulk chemicals, underscore methanol's role as an alternative carbon source in bioprocess technology (Schrader et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S)-2-fluorocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



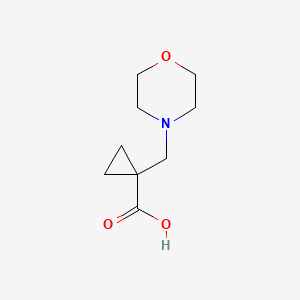
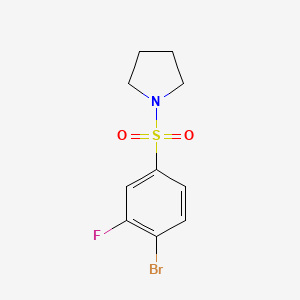
![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
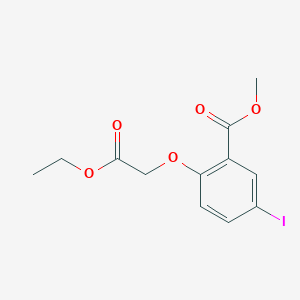
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
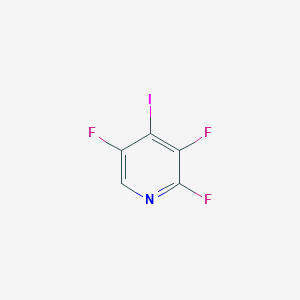
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
